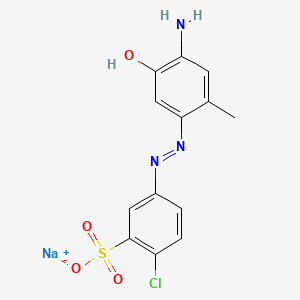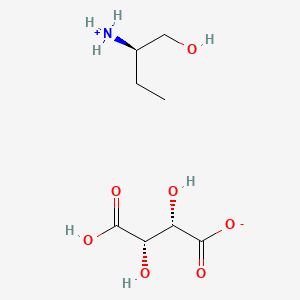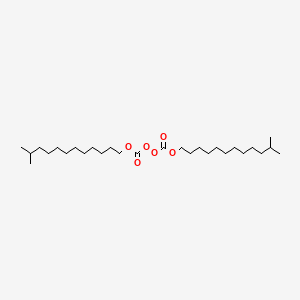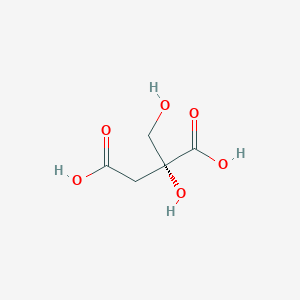
Butanedioic acid, 2-hydroxy-2-(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-hydroxy-2-(hydroxymethyl)- can be achieved through several methods. One common approach involves the hydroxylation of butanedioic acid derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of Butanedioic acid, 2-hydroxy-2-(hydroxymethyl)- often involves the use of biotechnological processes. Microbial fermentation is a popular method, where specific strains of bacteria or yeast are employed to convert substrates into the desired compound. This method is favored for its efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2-hydroxy-2-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce esters or amides .
Scientific Research Applications
Butanedioic acid, 2-hydroxy-2-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and its use in drug formulation.
Mechanism of Action
The mechanism of action of Butanedioic acid, 2-hydroxy-2-(hydroxymethyl)- involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to form hydrogen bonds and participate in acid-base reactions, influencing its biological activity. These interactions can affect enzyme function, metabolic processes, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-hydroxy-2-methyl-, methyl ester: This compound has a similar structure but differs in the presence of a methyl group instead of a hydroxymethyl group.
Butanedioic acid, 2-hydroxy-2-(1-methylethyl), dimethyl ester: This compound features an additional methylethyl group, altering its chemical properties and reactivity.
Uniqueness
Butanedioic acid, 2-hydroxy-2-(hydroxymethyl)- is unique due to its specific functional groups, which provide a distinct set of chemical and biological properties. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
2957-09-7 |
|---|---|
Molecular Formula |
C5H8O6 |
Molecular Weight |
164.11 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-(hydroxymethyl)butanedioic acid |
InChI |
InChI=1S/C5H8O6/c6-2-5(11,4(9)10)1-3(7)8/h6,11H,1-2H2,(H,7,8)(H,9,10)/t5-/m1/s1 |
InChI Key |
QKDVEGVVCQTJPD-RXMQYKEDSA-N |
Isomeric SMILES |
C(C(=O)O)[C@@](CO)(C(=O)O)O |
Canonical SMILES |
C(C(=O)O)C(CO)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


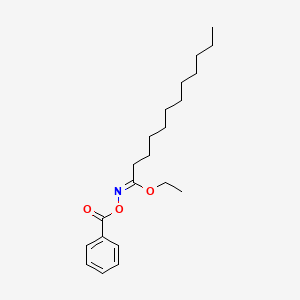
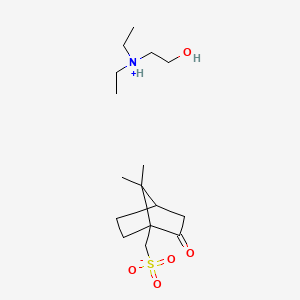

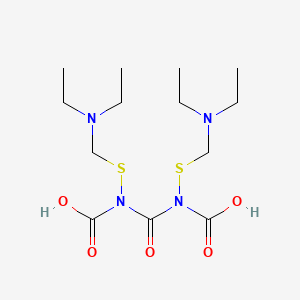
![5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol](/img/structure/B12686955.png)
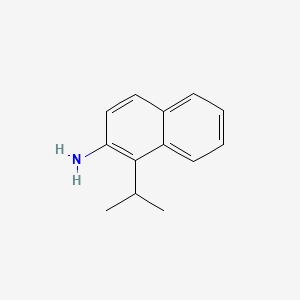
![7H-Benz[de]anthracen-7-one, 8,11-dichloro-](/img/structure/B12686971.png)
